Clenbuterol-d9 hydrochloride Clenbuterol-d9 hydrochloride Clenbuterol is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma with illicit uses as a performance-enhancing drug. This stable-labeled internal standard is suitable for clenbutreol testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, urine drug testing, sports testing, or forensic analysis.
Clenbuterol-D9 hydrochloride is a labelled salt of Clenbuterol. Clenbuterol is a β2 agonist used as a bronchodilator for the treatment of breathing disorders including asthma.
Brand Name: Vulcanchem
CAS No.: 184006-60-8
VCID: VC0196393
InChI: InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 322.71

Clenbuterol-d9 hydrochloride

CAS No.: 184006-60-8

Cat. No.: VC0196393

Molecular Formula: C12H19Cl3N2O

Molecular Weight: 322.71

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Clenbuterol-d9 hydrochloride - 184006-60-8

CAS No. 184006-60-8
Molecular Formula C12H19Cl3N2O
Molecular Weight 322.71
IUPAC Name 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Standard InChI InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Chemical Properties and Structure

Molecular Structure and Composition

Clenbuterol-d9 hydrochloride features a unique molecular structure with nine deuterium atoms strategically positioned on the tert-butyl group. The molecular formula of the compound is C12H9Cl2D9N2O·HCl, indicating the presence of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms from the dichlorophenyl group, 9 deuterium atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 hydrogen chloride molecule in the salt form . The compound's exact chemical structure plays a crucial role in its function as an analytical standard, particularly through the distinct mass shift provided by the deuterium labeling.

Physical and Chemical Properties

Clenbuterol-d9 exhibits specific physical and chemical properties that are important for its handling, storage, and analytical applications. The compound has a molecular weight of 286.246 g/mol (or 322.71 g/mol as the hydrochloride salt), making it slightly heavier than non-deuterated clenbuterol due to the presence of deuterium atoms . Below is a comprehensive table of its key physical and chemical properties:

PropertyValueReference
Molecular FormulaC12H9Cl2D9N2O (free base)
Molecular Formula (salt)C12H9Cl2D9N2O·HCl
CAS Number129138-58-5
Molecular Weight (free base)286.246 g/mol
Molecular Weight (salt)322.71 g/mol
Density1.292 g/cm³
Melting Point112-115°C
Boiling Point404.921°C at 760 mmHg
Flash Point198.689°C
Mass ShiftM+9
LogP3.96920
AppearanceWhite solid

The compound is hygroscopic and requires storage under inert atmosphere at -20°C to maintain stability . These properties are critical considerations for laboratories working with this analytical standard to ensure its integrity during storage and use.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of Clenbuterol-d9 hydrochloride has evolved significantly over time, with several methods developed to improve efficiency and yield. The traditional approach involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine . Early synthesis methods faced challenges with low conversion rates of expensive D9-tert-butylamine, which significantly impacted production costs and efficiency.

In conventional methods, D9-tert-butylamine served dual purposes: as both a deuterated raw material and as a base to provide the necessary alkaline environment for the reaction. This dual-role approach resulted in poor utilization of the expensive deuterated starting material, with conversion rates as low as 12% .

Optimized Synthesis Protocols

More recent synthetic approaches have addressed the inefficiencies of traditional methods through strategic modifications. A significant improvement involves the use of alternative organic bases such as triethylamine, N-diisopropylethylamine, DBU, or pyridine to provide the basic environment required for the reaction, allowing D9-tert-butylamine to function solely as a reactant . This modification has dramatically improved the conversion rate of D9-tert-butylamine from 12% to 53.3%.

The optimized synthesis typically follows these key steps:

  • Reaction of 4-amino-3,5-dichlorobromoacetophenone with D9-tert-butylamine in the presence of an organic base

  • Reduction of the resulting ketone intermediate to form Clenbuterol-d9

  • Conversion to the hydrochloride salt form

The reduction step has also been optimized, with researchers exploring alternatives to the sodium borohydride reduction method. One improved approach employs catalytic hydrogenation, which has increased the reduction yield from 35% to 76% .

Applications and Uses

Analytical Standard in Mass Spectrometry

The primary application of Clenbuterol-d9 hydrochloride is as an internal standard for the quantification of clenbuterol in biological samples using advanced analytical techniques such as ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . Its utility as an internal standard stems from its identical chemical behavior to non-deuterated clenbuterol while possessing a distinct mass shift (M+9) that allows clear differentiation in mass spectrometry analyses.

This property makes Clenbuterol-d9 hydrochloride invaluable for:

  • Calibration of analytical instruments

  • Validation of analytical methods

  • Accurate quantification of clenbuterol in complex biological matrices

  • Quality control in analytical laboratories

Analytical Characteristics

Spectroscopic Properties

Clenbuterol-d9 hydrochloride exhibits specific spectroscopic properties that facilitate its identification and quantification in analytical settings. The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The deuterium labeling creates distinctive spectroscopic features, particularly in mass spectrometry where the M+9 mass shift provides a clear differentiation from non-deuterated clenbuterol . This property is fundamental to its function as an internal standard, allowing analysts to distinguish between the analyte of interest and the standard even in complex biological matrices.

SpecificationValueAnalytical MethodReference
Isotopic Purity≥97.0%Mass Spectrometry
Chemical Purity≥98.0%HPLC
Deuterium Abundance98 atom% DMass Spectrometry
Analytical SuitabilitySuitableHPLC
Analytical SuitabilitySuitableGas Chromatography (GC)

These specifications ensure that the analytical standard performs consistently in various applications, providing reliable results for researchers and analysts working with clenbuterol detection methods.

Comparative Analysis with Non-deuterated Clenbuterol

While Clenbuterol-d9 hydrochloride shares many chemical properties with non-deuterated clenbuterol hydrochloride, the deuterium labeling introduces subtle differences that are advantageous in analytical contexts. The compound behaves almost identically to clenbuterol in chromatographic separations but is readily distinguished in mass spectrometric detection due to the mass difference.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator